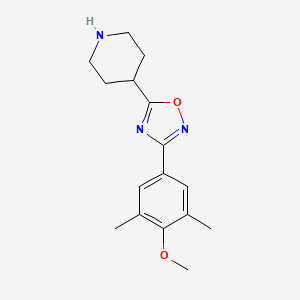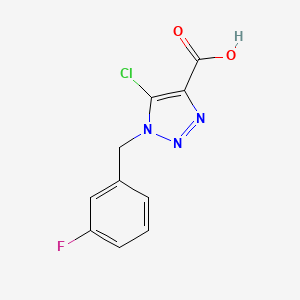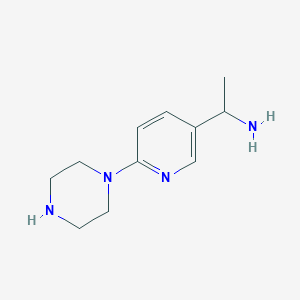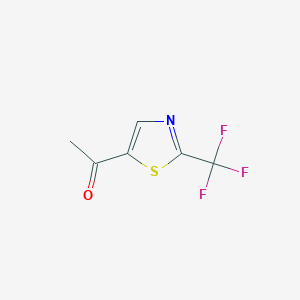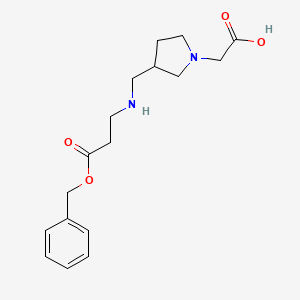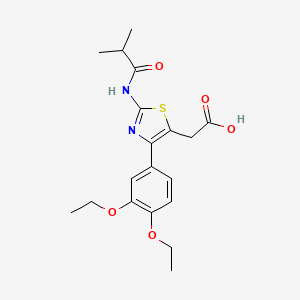
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and reagents that introduce the isobutyl and methoxy groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Isobutyl Group: This can be achieved through alkylation reactions using isobutyl halides.
Methoxylation: The methoxy group is introduced using methanol or other methoxylating agents under acidic or basic conditions.
Methylation: The methyl group is added using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isobutyl-3-(2-pyrrolidinyl)-1H-pyrazole: Shares a similar pyrrolidine ring structure but differs in the attached groups.
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: Another compound with a pyrrolidine ring, but with different substituents.
Uniqueness
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy and methyl groups, along with the isobutyl-substituted pyrrolidine ring, make it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C15H24N2O |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
UDSMKENOLKEJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




